molecular formula C9H3F6NO2S2 B12639836 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione CAS No. 920980-56-9

5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione

Cat. No.: B12639836
CAS No.: 920980-56-9
M. Wt: 335.3 g/mol
InChI Key: MUAIWOKBHLBUBI-UHFFFAOYSA-N
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Description

5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzothiazole core with trifluoromethoxy groups at the 5 and 6 positions, and a thione group at the 2 position. The presence of trifluoromethoxy groups imparts significant electron-withdrawing characteristics, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione involves its interaction with molecular targets through its electron-withdrawing trifluoromethoxy groups and reactive thione group. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethoxy-1,3-benzothiazole-2(3H)-thione: Similar structure but with methoxy groups instead of trifluoromethoxy groups.

    5,6-Dichloro-1,3-benzothiazole-2(3H)-thione: Contains chloro groups instead of trifluoromethoxy groups.

Uniqueness

The presence of trifluoromethoxy groups in 5,6-Bis(trifluoromethoxy)-1,3-benzothiazole-2(3H)-thione imparts unique electronic properties that can enhance its reactivity and stability compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

920980-56-9

Molecular Formula

C9H3F6NO2S2

Molecular Weight

335.3 g/mol

IUPAC Name

5,6-bis(trifluoromethoxy)-3H-1,3-benzothiazole-2-thione

InChI

InChI=1S/C9H3F6NO2S2/c10-8(11,12)17-4-1-3-6(20-7(19)16-3)2-5(4)18-9(13,14)15/h1-2H,(H,16,19)

InChI Key

MUAIWOKBHLBUBI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1OC(F)(F)F)OC(F)(F)F)SC(=S)N2

Origin of Product

United States

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